molecular formula C12H12BrNO2 B13715980 Methyl 3-(7-Bromo-3-indolyl)propanoate

Methyl 3-(7-Bromo-3-indolyl)propanoate

Cat. No.: B13715980
M. Wt: 282.13 g/mol
InChI Key: VLGVCJNTZXAITB-UHFFFAOYSA-N
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Description

Methyl 3-(7-Bromo-3-indolyl)propanoate is a synthetic organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 3rd position of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(7-Bromo-3-indolyl)propanoate typically involves the bromination of an indole precursor followed by esterification. One common method involves the bromination of 3-indolepropanoic acid using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated product is then esterified using methanol and a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-Bromo-3-indolyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of 7-substituted indole derivatives.

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indoline derivatives.

    Hydrolysis: Formation of 3-(7-Bromo-3-indolyl)propanoic acid.

Scientific Research Applications

Methyl 3-(7-Bromo-3-indolyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(7-Bromo-3-indolyl)propanoate involves its interaction with specific molecular targets. The bromine atom at the 7th position enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways. The indole ring structure also allows it to interact with various receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(7-Chloro-3-indolyl)propanoate
  • Methyl 3-(7-Fluoro-3-indolyl)propanoate
  • Methyl 3-(7-Iodo-3-indolyl)propanoate

Uniqueness

Methyl 3-(7-Bromo-3-indolyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

methyl 3-(7-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H12BrNO2/c1-16-11(15)6-5-8-7-14-12-9(8)3-2-4-10(12)13/h2-4,7,14H,5-6H2,1H3

InChI Key

VLGVCJNTZXAITB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CNC2=C1C=CC=C2Br

Origin of Product

United States

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